Iron(II) bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

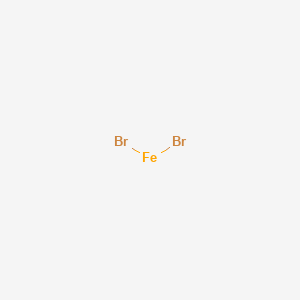

Iron(II) bromide, also known as this compound, is an inorganic compound composed of iron and bromine. It is represented by the chemical formula FeBr₂. This compound appears as a yellow-brown solid and is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its distinctive properties.

準備方法

Synthetic Routes and Reaction Conditions

Iron(II) bromide can be synthesized through the direct reaction of iron with bromine. The reaction is highly exothermic and must be carried out under controlled conditions to ensure safety and efficiency. The chemical equation for this reaction is: [ \text{Fe} + \text{Br}_2 \rightarrow \text{FeBr}_2 ]

Another method involves the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents. This process is carried out at reflux for several hours, resulting in the formation of ferrous bromide .

Industrial Production Methods

In industrial settings, ferrous bromide is often produced by reacting iron with hydrobromic acid. This method is preferred due to its simplicity and cost-effectiveness. The reaction is as follows: [ \text{Fe} + 2 \text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]

化学反応の分析

Coordination and Complex Formation

FeBr₂ reacts with tetraethylammonium bromide (Et₄NBr) to form the tetrabromoferrate(II) complex:

FeBr2+2Et4NBr→[(Et4N)2FeBr4]

This complex is stabilized by the bulky tetraethylammonium cation, highlighting FeBr₂’s ability to act as a Lewis acid .

Oxidation by Halogens

FeBr₂ can be oxidized by bromine (Br₂) or chlorine (Cl₂) to form mixed-valence species:

FeBr2+Br2→[FeBr3Br9]−

Chlorine and bromine oxidize Fe²⁺ to Fe³⁺ in acidic solutions :

2Fe2++Br2→2Fe3++2Br−

Iodine (I₂) does not oxidize Fe²⁺; instead, Fe³⁺ oxidizes I⁻ to I₂ :

2Fe3++2I−→2Fe2++I2

Key Mechanistic Insights

-

Substituent Preference : The migration follows Me < 1° < 2° < Ph .

-

Role of FeBr₂ : Acts as both a nitrene-transfer catalyst and a Lewis acid, facilitating iminium ion formation .

Table 1: Reaction Scope with Aryl Azides

| Substituent (R) | Product Yield (%) |

|---|---|

| Methyl (Me) | 85 |

| Phenyl (Ph) | 92 |

| Styryl | 65 |

Thermochemical Data

Thermodynamic properties of FeBr₂ (gas phase) :

| Property | Value |

|---|---|

| ΔfH° (formation enthalpy) | -41.42 kJ/mol |

| S° (entropy) | 337.36 J/(mol·K) |

| Heat capacity (Cp) | 57.84+7.66t−1.94t2+0.14t3−t21.74 |

Reactivity with Phosphorus and Iron

FeBr₂ reacts with phosphorus under controlled conditions, though detailed mechanisms are less documented compared to FeBr₃ . Metallic iron reacts with bromine vapor to form FeBr₃, but FeBr₂ may serve as an intermediate :

2Fe+3Br2→2FeBr3

科学的研究の応用

Chemical Synthesis

Organic Synthesis:

Iron(II) bromide is widely utilized as a catalyst in organic synthesis, particularly in the formation of brominated organic compounds. It facilitates reactions such as hydrobromination, where it can influence regioselectivity in alkene reactions. For instance, a study demonstrated that the presence of this compound can lead to the exclusive formation of Markovnikov products in hydrobromination reactions, achieving yields exceeding 99% for certain substrates .

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Hydrobromination | Addition of bromine to alkenes | >99 |

| Synthesis of Bromides | Formation of organic bromides used in pharmaceuticals | Variable |

| Polymerization | Acts as a catalyst in polymer synthesis | High |

Catalysis

This compound serves as a catalyst in various chemical reactions, enhancing reaction rates and yields. It is particularly effective in halogenation reactions, where it facilitates the addition of bromine to organic substrates. Moreover, its nanoparticles are being explored for their potential in electrocatalytic applications, such as in fuel cells and carbon dioxide reduction .

Case Study: Halogenation Reactions

In halogenation processes, this compound nanoparticles have shown improved efficiency compared to bulk forms due to their high surface area. This property allows for faster reaction rates and higher selectivity towards desired products .

Material Science

This compound is involved in the development of advanced materials, particularly magnetic materials and coatings. Its unique magnetic properties make it suitable for applications in electronics and data storage technologies . Additionally, this compound is used in the synthesis of iron pyrite nanocrystals, which have potential applications in solar energy conversion .

Table 2: Material Science Applications

| Application Type | Description |

|---|---|

| Magnetic Materials | Development of coatings for electronic devices |

| Nanocrystal Synthesis | Used in creating iron pyrite for energy applications |

Biochemistry

In biochemistry, this compound is employed to study iron metabolism and its biological effects. It serves as a reagent in biochemical assays that help understand the role of iron in nutrition and health . Research has shown its utility in studying interactions with various biological molecules.

Analytical Chemistry

This compound acts as an analytical reagent in colorimetric analysis, helping to determine the presence of other compounds through its color changes upon reaction with specific substances. This application is crucial for qualitative and quantitative analyses in laboratory settings .

Energy Storage Applications

Recent research has explored the use of this compound nanoparticles in energy storage devices like batteries and supercapacitors. Their high surface area contributes to enhanced charge capacity and cycle stability, making them promising materials for next-generation energy storage solutions .

Table 3: Energy Storage Applications

| Application Type | Description |

|---|---|

| Batteries | Used as cathode/anode materials for sodium-ion/lithium-ion batteries |

| Supercapacitors | Enhances charge storage efficiency |

作用機序

The mechanism by which ferrous bromide exerts its effects is primarily through its role as a Lewis acid. In chemical reactions, ferrous bromide can accept electron pairs from other molecules, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.

類似化合物との比較

Similar Compounds

Iron(III) bromide (FeBr₃): This compound is similar to ferrous bromide but has a higher oxidation state.

Iron(II) chloride (FeCl₂): Similar to ferrous bromide, but with chlorine instead of bromine.

Iron(II) iodide (FeI₂): Another similar compound with iodine instead of bromine.

Uniqueness of Ferrous Bromide

Iron(II) bromide is unique due to its high solubility in water and its ability to form various iron complexes. Its distinctive properties make it particularly useful in organic synthesis and the preparation of light-sensitive materials.

特性

分子式 |

Br2Fe |

|---|---|

分子量 |

215.65 g/mol |

IUPAC名 |

dibromoiron |

InChI |

InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2 |

InChIキー |

GYCHYNMREWYSKH-UHFFFAOYSA-L |

正規SMILES |

[Fe](Br)Br |

物理的記述 |

Light yellow to dark brown hygroscopic solid; Soluble in water; [Merck Index] Yellow odorless granules; Hygroscopic and soluble in water; [Alfa Aesar MSDS] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。